![molecular formula C12H22O2 B1239009 10-Dodecenoic acid](/img/structure/B1239009.png)
10-Dodecenoic acid
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Overview
Description
10-dodecenoic acid is a dodecenoic acid having its double bond at position 10.
Scientific Research Applications
1. Thermal Energy Storage
10-Dodecenoic acid, also known as lauric acid, has been examined for its potential in latent heat energy storage, particularly in solar thermal applications. Its melting transition, particularly with regard to purity levels, is a key focus in this area of research (Desgrosseilliers et al., 2013).
2. Lipid Peroxidation Products
The formation of 4-hydroxy-2E-nonenal (4-HNE) from lipid peroxidation, where 10-dodecenoic acid plays a role, has been a subject of study. This research explores the pathways leading to the formation of products like 9-hydroperoxy-12-oxo-10E-dodecenoic acid, which are significant in understanding oxidative stress and cell damage (Schneider et al., 2001).
3. Antifungal Properties
Research has identified antifungal substances related to 10-dodecenoic acid derivatives. For example, compounds like 3-hydroxy-5-cis-dodecenoic acid from Lactobacillus plantarum show antifungal activity against molds and yeasts, indicating its potential in developing new antifungal agents (Sjögren et al., 2003).
4. Polymer Precursors
10-Dodecenoic acid derivatives are being explored in the synthesis of sustainable polymer precursors. Processes like hydroesterification of methyl 10-undecenoate in thermomorphic multicomponent solvent systems have shown promising results in producing materials like Nylon 6,12 (Gaide et al., 2016).
5. Signal Molecules in Bacterial Communication
Cis-2-dodecenoic acid, related to 10-dodecenoic acid, acts as a signal in Burkholderia cenocepacia. It influences the control of factors contributing to the virulence of this pathogen, which is critical in understanding bacterial communication and pathogenicity (Ryan et al., 2009).
properties
Product Name |
10-Dodecenoic acid |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
(E)-dodec-10-enoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-3H,4-11H2,1H3,(H,13,14)/b3-2+ |
InChI Key |
AZCVFLMXESYPIR-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CCCCCCCCC(=O)O |
SMILES |
CC=CCCCCCCCCC(=O)O |
Canonical SMILES |
CC=CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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